
2,2-Bis(allyloxymethyl)butyl methacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Bis(allyloxymethyl)butyl methacrylate: is an organic compound with the molecular formula C₁₆H₂₆O₄. It is a methacrylate ester that features two allyloxymethyl groups attached to a butyl backbone. This compound is known for its applications in polymer chemistry, where it is used as a monomer in the synthesis of various polymeric materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Bis(allyloxymethyl)butyl methacrylate typically involves the esterification of methacrylic acid with 2,2-Bis(allyloxymethyl)butanol. The reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous removal of water to drive the reaction to completion. The product is then purified through distillation or recrystallization to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Polymerization: 2,2-Bis(allyloxymethyl)butyl methacrylate undergoes free-radical polymerization to form polymers. This reaction is initiated by free-radical initiators such as azobisisobutyronitrile or benzoyl peroxide.
Common Reagents and Conditions:
Polymerization: Free-radical initiators, heat, or ultraviolet light.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Polymerization: Poly(this compound).
Hydrolysis: Methacrylic acid and 2,2-Bis(allyloxymethyl)butanol.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,2-Bis(allyloxymethyl)butyl methacrylate is used as a monomer in the synthesis of copolymers and homopolymers. These polymers are utilized in coatings, adhesives, and sealants due to their excellent mechanical properties and chemical resistance .
Biology and Medicine: In biomedical research, polymers derived from this compound are explored for use in drug delivery systems and tissue engineering. The biocompatibility and tunable properties of these polymers make them suitable for various medical applications .
Industry: The compound is also used in the production of specialty plastics and resins. Its ability to form cross-linked networks makes it valuable in the manufacture of high-performance materials .
Wirkmechanismus
The primary mechanism by which 2,2-Bis(allyloxymethyl)butyl methacrylate exerts its effects is through polymerization. The methacrylate group undergoes free-radical polymerization, leading to the formation of long polymer chains. These polymers can form cross-linked networks, enhancing their mechanical strength and chemical resistance .
Vergleich Mit ähnlichen Verbindungen
Butyl methacrylate: Similar in structure but lacks the allyloxymethyl groups.
2-Hydroxyethyl methacrylate: Contains a hydroxyl group instead of allyloxymethyl groups.
Methyl methacrylate: A simpler methacrylate ester without additional functional groups.
Uniqueness: 2,2-Bis(allyloxymethyl)butyl methacrylate is unique due to the presence of two allyloxymethyl groups, which provide additional sites for cross-linking and enhance the mechanical properties of the resulting polymers. This makes it particularly valuable in applications requiring high-performance materials .
Eigenschaften
CAS-Nummer |
20241-99-0 |
|---|---|
Molekularformel |
C16H26O4 |
Molekulargewicht |
282.37 g/mol |
IUPAC-Name |
2,2-bis(prop-2-enoxymethyl)butyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H26O4/c1-6-9-18-11-16(8-3,12-19-10-7-2)13-20-15(17)14(4)5/h6-7H,1-2,4,8-13H2,3,5H3 |
InChI-Schlüssel |
DDZCXKJJOQTKQP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(COCC=C)(COCC=C)COC(=O)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-Chloro-4-(3-fluoro-benzyloxy)-phenylamino]-6-nitro-quinazoline](/img/structure/B13890170.png)
![tert-Butyl (7-fluoro-4-hydroxybenzo[d]thiazol-2-yl)carbamate](/img/structure/B13890171.png)
![Benzonitrile, 5-[(1-methylpropyl)propylamino]-2-nitro-](/img/structure/B13890172.png)


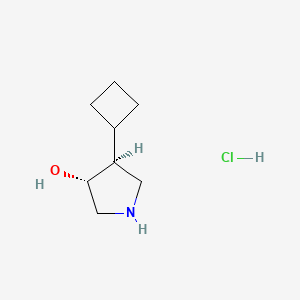

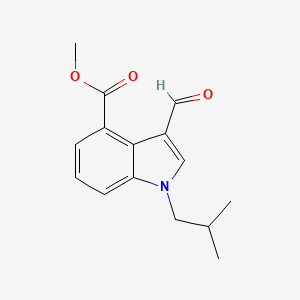

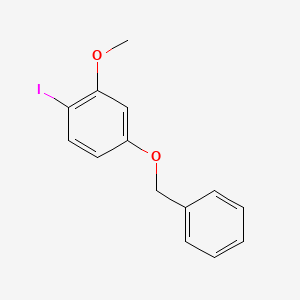
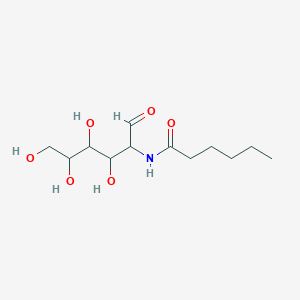
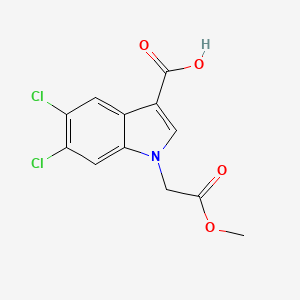
![2-[(2-Chloro-4,5-dimethyl-6-oxopyrimidin-1-yl)methyl]benzonitrile](/img/structure/B13890249.png)

